molecular formula C10H9NO B176218 2-Methylquinolin-7-ol CAS No. 165112-03-8

2-Methylquinolin-7-ol

Cat. No.: B176218
CAS No.: 165112-03-8
M. Wt: 159.18 g/mol
InChI Key: WCSQYDKZRZHIQG-UHFFFAOYSA-N
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Description

2-Methylquinolin-7-ol is a heterocyclic aromatic compound with the molecular formula C10H9NO It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinolin-7-ol can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a strong acid like sulfuric acid.

Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone in the presence of a base to form the quinoline ring system. For this compound, the specific starting materials and conditions would be adjusted to introduce the methyl and hydroxyl groups at the appropriate positions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and greener reaction conditions to enhance yield and reduce environmental impact. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-Methylquinolin-7-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the methyl and hydroxyl groups.

    2-Methylquinoline: Similar structure but without the hydroxyl group.

    7-Hydroxyquinoline: Similar structure but without the methyl group.

Uniqueness: 2-Methylquinolin-7-ol is unique due to the presence of both the methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets. The methyl group can influence the compound’s electronic properties and steric interactions.

Properties

IUPAC Name

2-methylquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-4-5-9(12)6-10(8)11-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDWVGFCPWBBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441660
Record name 2-Methylquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165112-03-8
Record name 2-Methylquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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